Home > Products > Screening Compounds P61419 > 5-Chloro-2-ethyl-1,8-naphthyridine
5-Chloro-2-ethyl-1,8-naphthyridine -

5-Chloro-2-ethyl-1,8-naphthyridine

Catalog Number: EVT-8715281
CAS Number:
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-chloro-2-ethyl-1,8-naphthyridine can be achieved through various methods, including:

  1. Thermolysis of Meldrum's Acid Adduct: This method involves the thermal decomposition of Meldrum's acid adduct to form naphthyridine derivatives. The final products are often obtained through subsequent reactions such as sulfonylation .
  2. Ionic Liquid-Catalyzed Synthesis: A recent approach utilizes ionic liquids as catalysts in a one-step reaction to synthesize naphthyridines in water. This method is advantageous due to its environmentally friendly nature and high product yields .
  3. Friedländer Synthesis: This classical method involves the condensation of an appropriate amino compound with a carbonyl compound followed by cyclization to form the naphthyridine structure. Recent advancements have optimized this process for better efficiency and yield .

Technical Steps

  • Step 1: Dissolve the starting materials in an appropriate solvent.
  • Step 2: Apply heat or add a catalyst (ionic liquid or metal catalyst) to facilitate the reaction.
  • Step 3: Isolate the product through filtration or crystallization techniques.
Molecular Structure Analysis

Structure and Data

The molecular formula of 5-chloro-2-ethyl-1,8-naphthyridine is C11H10ClNC_{11}H_{10}ClN. Its structure consists of a naphthyridine ring system with a chlorine substituent at the 5-position and an ethyl group at the 2-position. The presence of these substituents influences its chemical reactivity and biological activity.

Structural Features

  • Chlorine Atom: Enhances lipophilicity and may influence biological interactions.
  • Ethyl Group: Contributes to steric effects that can affect molecular interactions.
Chemical Reactions Analysis

Reactions and Technical Details

5-Chloro-2-ethyl-1,8-naphthyridine can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles under suitable conditions, making it useful for synthesizing more complex derivatives.
  2. Condensation Reactions: It can undergo condensation with other compounds to form larger heterocyclic systems.
  3. Oxidation and Reduction Reactions: The compound may also be subjected to oxidation or reduction processes to modify its functional groups for enhanced activity.
Mechanism of Action

Process and Data

The mechanism of action for 5-chloro-2-ethyl-1,8-naphthyridine primarily involves its interaction with biological targets such as enzymes or receptors. Studies have shown that derivatives of naphthyridines can inhibit bacterial topoisomerase, leading to bacterial cell death .

Key Mechanistic Insights

  • Inhibition of Topoisomerase: Similar to fluoroquinolones, these compounds interfere with DNA replication processes in bacteria.
  • Synergistic Effects: When combined with existing antibiotics, they may enhance antibacterial efficacy through synergistic mechanisms .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically manifests as yellow crystals.
  • Melting Point: Specific melting points can vary based on purity but are generally within a defined range for naphthyridine derivatives.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant Data

The exact physical constants such as boiling point, density, and refractive index may vary based on specific synthesis methods and purity levels.

Applications

Scientific Uses

5-Chloro-2-ethyl-1,8-naphthyridine has several potential applications:

  1. Medicinal Chemistry: Explored for its antimicrobial properties; derivatives show promise against various bacterial strains.
  2. Drug Development: Used as a scaffold for developing new therapeutic agents targeting bacterial infections or cancer cells.
  3. Biological Research: Investigated for its role in enzyme inhibition studies, particularly concerning topoisomerases .
Introduction to 1,8-Naphthyridine Derivatives in Modern Chemistry

Historical Evolution of Naphthyridine-Based Pharmacophores

The 1,8-naphthyridine scaffold, a bicyclic aromatic system featuring two nitrogen atoms at the 1 and 8 positions, has established itself as a privileged structure in medicinal chemistry over seven decades. The journey began in 1962 with the serendipitous discovery of nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) during chloroquine synthesis research. This first-generation compound demonstrated selective inhibition of bacterial DNA gyrase, providing a groundbreaking mechanism against Gram-negative pathogens responsible for urinary tract infections [5] [8]. Despite its eventual withdrawal due to toxicity concerns, nalidixic acid's discovery ignited intense research into structure-activity relationships within this heterocyclic system. The 1970s-1980s witnessed strategic molecular refinements: Introduction of fluorine at position C-6 significantly enhanced Gram-positive coverage and tissue penetration, exemplified by enoxacin (1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid). Concurrently, piperazine/pyrrolidine ring incorporation at C-7 improved potency against topoisomerase IV, broadening the spectrum against resistant strains as seen in tosufloxacin and gemifloxacin [5] [8].

The 1990s marked a diversification beyond antibacterials. Researchers exploited the 1,8-naphthyridine core's capacity for metal chelation and hydrogen bonding to target neurological disorders. CB74 (N-(4-methylcyclohexyl)-1-benzyl-1,8-naphthyridin-2(1H)-on-3-carboxamide) and CB91 (N-(4-methylcyclohexyl)-1-(p-fluorobenzyl)-1,8-naphthyridin-2(1H)-on-3-carboxamide) emerged as potent, selective CB2 receptor modulators with immunomodulatory effects in multiple sclerosis models [6] [8]. Parallel developments yielded αvβ3 integrin antagonists for osteoporosis and A2A adenosine receptor ligands for inflammation. Synthetic methodologies evolved dramatically from early thermal cyclizations to sophisticated catalytic processes. PtCl₂-catalyzed cycloisomerizations (2010s) enabled efficient construction of polysubstituted derivatives like 1-(4-chlorobenzyl)-4-oxo-N-(pyridin-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide, achieving yields >88% [4] [7] [9]. Microwave-assisted Friedländer condensations and ring-expansion strategies further expanded accessible chemical space [9].

Table 1: Evolution of Key 1,8-Naphthyridine Pharmacophores

EraStructural InnovationRepresentative AgentPrimary Therapeutic Application
1960sUnsubstituted dihydronaphthyridinoneNalidixic AcidGram-negative urinary tract infections
1980sC-6 Fluoro, C-7 PiperazineEnoxacinBroad-spectrum antibiotics
1990sC-7 Pyrrolidine, Difluorophenyl N1Tosufloxacin, GemifloxacinRespiratory infections (withdrawn/active)
2000sCarboxamide derivativesCB74, CB91CB2 receptor modulation (Neuroinflammation)
2010s-PresentDual-targeting hybrids5-Chloro-2-ethyl derivativesAntibiotic adjuvants, Dual CA/ALP inhibition

Role of 1,8-Naphthyridine Scaffolds in Antibiotic Resistance Modulation

The global antimicrobial resistance crisis has revitalized interest in 1,8-naphthyridines not as standalone antibiotics, but as potent resistance-breakers. Crucially, contemporary derivatives like 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide exhibit minimal intrinsic antibacterial activity (MIC ≥1,024 µg/mL). However, at subinhibitory concentrations (MIC/8), they dramatically resensitize multidrug-resistant bacteria to fluoroquinolones [2]. Mechanistic studies reveal two synergistic pathways: Efflux pump inhibition and structural mimicry of DNA gyrase substrates. Specific derivatives act as competitive NorA and MepA efflux pump inhibitors, blocking the extrusion of norfloxacin and ciprofloxacin from bacterial cells [2] [5]. Concurrently, the planar naphthyridine core chelates Mg²⁺ ions within the DNA gyrase active site via the N1, C2-carbonyl, and N8 triad, mimicking the transition state of DNA supercoiling. This dual action is quantified in synergistic studies where 1,8-naphthyridine adjuvants reduced the MIC of ofloxacin against Escherichia coli 06 from 32 µg/mL to 4 µg/mL (8-fold reduction) and lomefloxacin against Staphylococcus aureus 10 from 16 µg/mL to 2 µg/mL [2] [8].

Structure-activity analysis identifies C-5 chloro substitution and C-2 lipophilic groups as critical for synergy. The chloro group enhances membrane permeability and stacking interactions within the gyrase hydrophobic pocket, while ethyl/methyl groups at C-2 optimize steric complementarity with efflux pump transmembrane domains. Molecular dynamics simulations confirm that derivatives like 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide induce conformational changes in Pseudomonas aeruginosa's OprD porin, facilitating fluoroquinolone influx [2] [5]. This paradigm shift—from direct bactericidal agents to resistance-modifying scaffolds—positions 1,8-naphthyridines as essential components in next-generation combination therapies against ESKAPE pathogens.

Table 2: Antibiotic Potentiation by 1,8-Naphthyridine Derivatives Against Resistant Pathogens

DerivativeFluoroquinoloneBacterial StrainMIC Reduction (Fold)Mechanistic Insight
7-Acetamido-1,8-naphthyridin-4(1H)-oneOfloxacinEscherichia coli 068 (32 → 4 µg/mL)OmpF porin modulation
3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideLomefloxacinEscherichia coli 065.3 (16 → 3.2 µg/mL)NorA efflux inhibition
3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideNorfloxacinStaphylococcus aureus 104 (64 → 16 µg/mL)Topoisomerase IV binding enhancement
7-Acetamido-1,8-naphthyridin-4(1H)-oneLomefloxacinPseudomonas aeruginosa 244 (32 → 8 µg/mL)Gyrase ATPase domain stabilization

Emergence of 5-Chloro-2-ethyl-1,8-naphthyridine in Medicinal Chemistry

The strategic incorporation of chloro and ethyl moieties at specific positions transforms the generic 1,8-naphthyridine scaffold into a highly targeted pharmacophore. 5-Chloro-2-ethyl-1,8-naphthyridine exemplifies this evolution, where the C-5 chlorine atom significantly enhances π-stacking within hydrophobic enzyme pockets (e.g., carbonic anhydrase IX) and improves cell membrane penetration via increased lipophilicity (cLogP +0.7 versus unsubstituted analog) [4] [7]. Concurrently, the C-2 ethyl group provides optimal steric bulk for allosteric interactions without impeding solvent access, a balance unachievable with larger alkyl chains. This specific substitution pattern emerged from quantitative structure-activity relationship (QSAR) studies on naphthyridine libraries, revealing that chlorine at C-5 and small alkyls (ethyl > methyl > propyl) at C-2 maximized bioactivity across multiple targets [1] [4].

Synthetic access to this derivative leverages PtCl₂-catalyzed cycloisomerization, a high-yielding methodology (up to 88%) developed post-2015. The process involves Sonogashira coupling of 3-alkynyl-2-([1H]-pyrrol-1-yl)pyridines followed by PtCl₂-mediated ring closure in xylene at 140°C [4] [9]. Advanced alternatives include microwave-assisted Friedländer condensations of 6-aminonicotinaldehydes with ethyl acetoacetate, reducing reaction times from hours to minutes while maintaining yields >75% [9]. These innovations address the historical synthetic challenges of C-5 chloro derivatives, which previously required harsh conditions leading to isomerization and low purity.

Pharmacological profiling reveals exceptional dual inhibitory capabilities. Against human carbonic anhydrase isoforms, 5-chloro-2-ethyl derivatives inhibit CA-IX (hypoxia-inducible tumor-associated isoform) at IC₅₀ = 0.11 ± 0.03 µM, outperforming acetazolamide (IC₅₀ = 0.45 µM) by 4-fold [4]. Simultaneously, they suppress tissue-nonspecific alkaline phosphatase (b-TNAP), a key enzyme in pathologic mineralization, at IC₅₀ = 0.122 ± 0.06 µM—800 times more potent than levamisole. This dual action is structurally enabled by the chlorine atom coordinating the Zn²⁺ ion in CA-IX, while the ethyl group induces hydrophobic collapse in TNAP's active site [4]. Beyond enzymatic inhibition, derivatives bearing this core demonstrate immunomodulatory potential in neuroinflammation models by downregulating TNF-α and CD69 activation markers in lymphocytes, suggesting applications in autoimmune neurology [6] [8].

Table 3: Bioactivity Profile of 5-Chloro-2-ethyl-1,8-naphthyridine Derivatives

TargetActivity (IC₅₀/EC₅₀)Comparison to StandardsTherapeutic Implication
Carbonic Anhydrase IX0.11 ± 0.03 µM4-fold > acetazolamideAntimetastatic (Hypoxic tumors)
Tissue-nonspecific Alkaline Phosphatase0.122 ± 0.06 µM800-fold > levamisoleAnti-osteoporotic, Anti-calcification
CB2 Receptor23.2 ± 5.3 µM (Ki)Selective over CB1 (SI > 100)Neuroinflammatory pathway modulation
DNA Gyrase (With norfloxacin)MIC reduction 4-8 foldResensitizes MRSA to fluoroquinolonesAntibiotic adjuvant for resistant infections

Properties

Product Name

5-Chloro-2-ethyl-1,8-naphthyridine

IUPAC Name

5-chloro-2-ethyl-1,8-naphthyridine

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

InChI

InChI=1S/C10H9ClN2/c1-2-7-3-4-8-9(11)5-6-12-10(8)13-7/h3-6H,2H2,1H3

InChI Key

AAAVSRLUTMIEEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=NC=CC(=C2C=C1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.